3-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide - 1005294-69-8

3-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Catalog Number: EVT-2872177
CAS Number: 1005294-69-8
Molecular Formula: C19H16ClN3O3S
Molecular Weight: 401.87
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide (GDC-0449)

Compound Description: GDC-0449 is a potent and selective Hedgehog (Hh) signaling pathway inhibitor developed for treating various cancers. [] It exhibits good oral bioavailability and is metabolically stable in several species, including mice, rats, dogs, and humans. []

Relevance: GDC-0449 shares several structural similarities with 3-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide, including a benzamide core, a halogen substituent on the benzamide ring, and a substituted phenyl ring at the amide nitrogen. Both compounds also contain a sulfonyl group attached to a heterocyclic ring. These structural similarities suggest potential commonalities in their biological activity and pharmacological properties. The key difference is the heterocycle attached to the sulfonyl group: pyridazine in the target compound and pyridine in GDC-0449.

2,3-dichloro-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide (1c)

Compound Description: This compound is a 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivative exhibiting a significant cardiotonic effect in Straub’s perfusion method. []

4-amino-3-methyl-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide (1d)

Compound Description: Similar to compound 1c, this is another 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivative showcasing a notable cardiotonic effect in Straub’s perfusion method. []

Relevance: Like compound 1c, compound 1d also possesses the benzamide-phenyl core structure found in 3-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide but differs by having a 4,5-dihydro-3(2H)-pyridazinone ring instead of a directly attached pyridazine. The presence of an amino group on the benzamide ring further distinguishes it from the target compound, potentially contributing to altered pharmacological profiles.

3-methyl-4-nitro-N-(4-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide (2a)

Compound Description: Compound 2a is also a 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivative that displayed a clear cardiotonic effect compared to levosimendan in Straub’s perfusion method. []

4-amino-3-methyl-N-(4-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide (2d)

Compound Description: This compound is another 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivative exhibiting a marked cardiotonic effect compared to levosimendan in Straub’s perfusion method. []

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

Compound Description: M30 is a major metabolite of venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor. [] It is primarily found in feces and formed by the nitro reduction of venetoclax, likely via gut bacteria. []

4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

Compound Description: M27 is a major metabolite of venetoclax, primarily formed by CYP3A4-mediated oxidation followed by cyclization. [] It represents a significant portion of the drug-related material found in human circulation. []

4-chloro-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide (PAP19)

Compound Description: PAP19 is a tyrosine kinase inhibitor and an imatinib derivative used in liver fibrosis research. [] It demonstrates potent antifibrotic activity in rat models. []

N-(cyclopropylmethoxy)-3,4,5-trifluoro-2-[(4-iodo-2-methylphenyl)amino]benzamide (PD198306)

Compound Description: PD198306 is a compound with anti-methicillin-resistant Staphylococcus aureus (MRSA) activity. [] It demonstrated minimal inhibitory concentrations against MRSA and showed synergistic activity with erythromycin. []

Relevance: PD198306 shares the benzamide core with 3-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide. Both compounds have halogen substituents on the benzamide ring and a substituted phenyl group at the amide nitrogen. Despite these shared elements, PD198306 does not contain a sulfonyl group or a pyridazine ring, resulting in a distinct overall structure and placing it in a different chemical category.

2-chloro-6-fluoro-N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (15)

Compound Description: Compound 15 is a potent inverse agonist of the nuclear receptor RORγ, displaying nanomolar potency in inhibiting IL-17 secretion from human TH17 cells. [] It binds to the RORγ ligand-binding domain with high affinity and inhibits its interaction with coactivator peptides. []

N-(2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-6-amine (25)

Compound Description: Compound 25 is an agonist of the nuclear receptor RORγ, acting in contrast to the inverse agonist activity of compound 15. [] It binds to the RORγ ligand-binding domain and modulates its transcriptional activity. []

Properties

CAS Number

1005294-69-8

Product Name

3-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide

IUPAC Name

3-chloro-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide

Molecular Formula

C19H16ClN3O3S

Molecular Weight

401.87

InChI

InChI=1S/C19H16ClN3O3S/c1-2-27(25,26)18-11-10-17(22-23-18)13-6-8-16(9-7-13)21-19(24)14-4-3-5-15(20)12-14/h3-12H,2H2,1H3,(H,21,24)

InChI Key

XLGFCVKFURSAQX-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.